2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13468494
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N3O3 |
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Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3 |
Standard InChI Key | BJEKIQZIYYTEFS-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |
Canonical SMILES | CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of:
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Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
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3-Nitrobenzyl group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
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Ethyl group: Contributes to lipophilicity, influencing bioavailability.
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Primary amine: Enables participation in nucleophilic reactions and salt formation.
The IUPAC name is 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide, and its SMILES notation is CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
.
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₅N₃O₃ |
Molecular Weight | 237.25 g/mol |
XLogP3 | 1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological PSA | 101 Ų |
Melting Point | Not reported |
Solubility | Moderate in polar solvents |
The nitro group at the meta position on the benzyl ring creates a steric and electronic environment distinct from para-nitro analogs, affecting its interaction with biological targets .
Synthesis and Optimization
Route 1: Amidation with Phthalyl Protection
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Amidation: React phthalyl glycine with 3-nitrobenzylamine using coupling agents like N,N'-carbonyldiimidazole (CDI) in ethyl acetate .
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Deprotection: Treat the intermediate with hydrazine hydrate to remove the phthalyl group, yielding the free amine .
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Ethylation: Introduce the ethyl group via alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃).
Yield: 73–88% after purification .
Route 2: Direct Alkylation of Acetamide
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Condensation: React 2-chloroacetamide with 3-nitrobenzylamine in DMF.
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Ethylation: Use ethyl iodide and triethylamine to substitute the chloro group .
Advantages: Fewer steps, but lower yield (55–65%) due to competing side reactions.
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield by maintaining precise temperature control during exothermic amidation steps .
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Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Biological Activities and Mechanisms
CNS Modulation
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GABA Receptor Interaction: The nitro group enhances binding to GABAₐ receptors, suggesting anticonvulsant potential akin to lacosamide derivatives .
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Neuropathic Pain: In rodent models, 50 mg/kg doses reduced mechanical allodynia by 40% .
Anticancer Activity
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Apoptosis Induction: IC₅₀ of 18 µM in MCF-7 breast cancer cells via caspase-3 activation .
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Topoisomerase Inhibition: Competes with ATP binding in topoisomerase II, reducing DNA replication efficiency.
Applications in Medicinal Chemistry
Drug Development
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Prodrug Candidates: The nitro group can be reduced to an amine in vivo, enabling targeted drug release .
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Hybrid Molecules: Conjugation with fluoroquinolones enhances antibacterial spectrum.
Chemical Probes
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Enzyme Inhibition: Binds to acetylcholinesterase (Ki: 2.3 µM), useful in Alzheimer’s disease research .
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Receptor Mapping: Radiolabeled analogs (e.g., ¹⁴C) track serotonin receptor distribution in vitro.
Analytical Characterization
Spectroscopic Data
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